molecular formula C7H4BrF3O2 B1530125 2-Bromo-3-difluoromethoxy-5-fluorophenol CAS No. 1805525-54-5

2-Bromo-3-difluoromethoxy-5-fluorophenol

Cat. No.: B1530125
CAS No.: 1805525-54-5
M. Wt: 257 g/mol
InChI Key: SYAQWIIFFGLGIQ-UHFFFAOYSA-N
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Description

2-Bromo-3-difluoromethoxy-5-fluorophenol is a halogenated aromatic compound characterized by the presence of bromine, fluorine, and a methoxy group on a phenol ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-difluoromethoxy-5-fluorophenol typically involves halogenation and methoxylation reactions. The reaction conditions include the use of bromine (Br2) in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3), and subsequent methoxylation using dimethyl sulfate (DMS) or methyl iodide (MeI) under basic conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves careful control of reaction parameters, such as temperature, pressure, and reaction time, to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-difluoromethoxy-5-fluorophenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic or neutral conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using nucleophiles such as sodium methoxide (NaOCH3) or sodium azide (NaN3) under basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding hydroxyl derivatives.

  • Substitution: Generation of various substituted phenols or amines.

Scientific Research Applications

2-Bromo-3-difluoromethoxy-5-fluorophenol is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

  • Industry: The compound finds applications in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 2-Bromo-3-difluoromethoxy-5-fluorophenol exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism depends on the specific application and the molecular environment in which the compound is used.

Comparison with Similar Compounds

  • 2-Bromo-3-fluorophenol

  • 3-Bromo-2-difluoromethoxy-5-fluorophenol

  • 3-Bromo-5-fluorophenol

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Properties

IUPAC Name

2-bromo-3-(difluoromethoxy)-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-6-4(12)1-3(9)2-5(6)13-7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAQWIIFFGLGIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Br)OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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